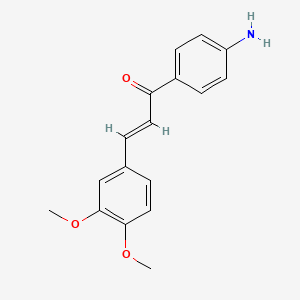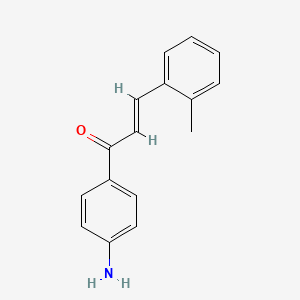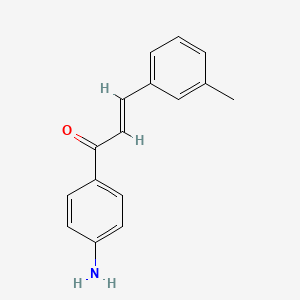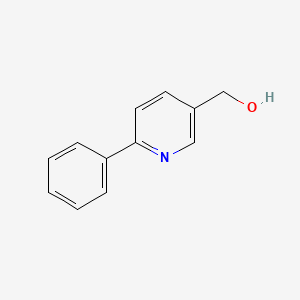
(6-Phenylpyridin-3-yl)methanol
Übersicht
Beschreibung
The compound (6-Phenylpyridin-3-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds and structures that can provide insight into the chemical behavior and properties that (6-Phenylpyridin-3-yl)methanol might exhibit. For instance, the synthesis of a complex involving a pyridine derivative and methanol is described, which could offer parallels to the synthesis of (6-Phenylpyridin-3-yl)methanol . Additionally, the interaction of methanol with other aromatic systems is discussed, which may be relevant to the physical and chemical properties of (6-Phenylpyridin-3-yl)methanol .
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic or hetero
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Analysis
- Hydrogen Bond Dynamics : Bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and bis[1,8-bis(dimethylamino)naphth-2-yl]methanol exhibit unique hydrogen bonding dynamics, crucial for understanding molecular interactions in various chemical contexts. These dynamics are vital for developing materials with specific properties or for drug design (Pozharskii et al., 2010).
Crystallography and Molecular Structure
- Crystal Structure Characterization : The study of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, which shares structural similarities with (6-Phenylpyridin-3-yl)methanol, helps in understanding molecular and crystalline structures, vital for pharmaceuticals and materials science (Percino et al., 2005).
Catalysis and Chemical Reactions
- Catalytic Activity in Methanol : Compounds structurally related to (6-Phenylpyridin-3-yl)methanol, like carbonylrhodium complexes of pyridine ligands, show significant catalytic activity, particularly in methanol carbonylation. This has implications for industrial processes and synthetic chemistry (Kumari et al., 2002).
Photophysical Properties
- Triplet States in Methanol : Understanding the photophysical properties, like electron spin resonance and phosphorescence of phenylpyridine derivatives in methanol, is crucial for developing materials for optoelectronics and sensors (Yagi et al., 1982).
Medicinal Chemistry
- Synthesis of Novel Compounds : The synthesis of novel compounds like multi-substituted arenes via palladium catalyzed C-H halogenation, which can include derivatives of (6-Phenylpyridin-3-yl)methanol, is pivotal in medicinal chemistry for developing new pharmaceuticals (Sun et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-phenylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXIVABOKBNIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623938 | |
| Record name | (6-Phenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Phenylpyridin-3-yl)methanol | |
CAS RN |
4634-09-7 | |
| Record name | (6-Phenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-phenylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




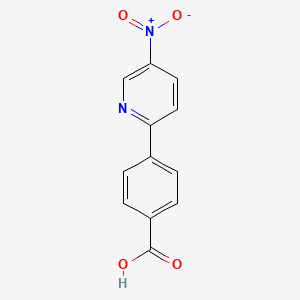
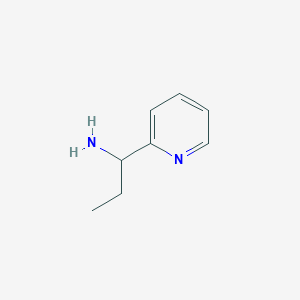


![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)



